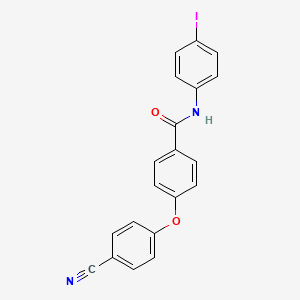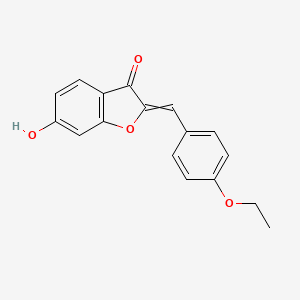![molecular formula C22H19NO5S B15152521 Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15152521.png)
Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a biphenyl moiety linked to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating, and solvents such as toluene, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include:
Biphenyl: A simpler compound consisting of two benzene rings linked together.
Dimethyl biphenyl-4,4’-dicarboxylate: A related compound with similar structural features.
Uniqueness
The uniqueness of 2,4-DIMETHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its combination of a biphenyl moiety with a thiophene ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C22H19NO5S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
dimethyl 3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H19NO5S/c1-13-17(21(25)27-2)20(29-18(13)22(26)28-3)23-19(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,24) |
Clave InChI |
BFONAWLHTBBFAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B15152445.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B15152446.png)
![N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B15152459.png)
![N-[2-(1-methylcyclopropyl)phenyl]propanamide](/img/structure/B15152464.png)

![3-hydroxy-7,7-dimethyl-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152472.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B15152477.png)
![2-{[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol](/img/structure/B15152484.png)
![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15152490.png)

![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15152505.png)
![1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B15152527.png)
![5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15152531.png)
